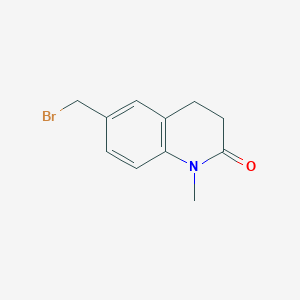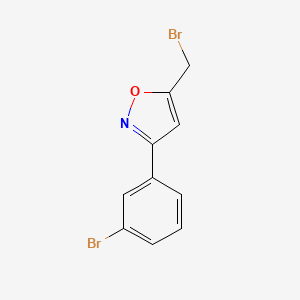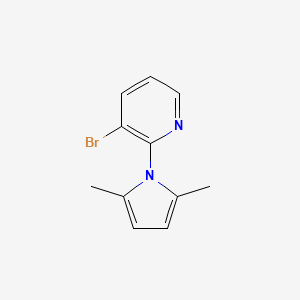
3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine
Vue d'ensemble
Description
“3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is a chemical compound with the CAS Number: 2404734-22-9 . It has a molecular weight of 265.15 . The compound is liquid in physical form and is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is 1S/C12H13BrN2/c1-8-6-11(13)12(14-7-8)15-9(2)4-5-10(15)3/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
As mentioned earlier, “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is a liquid at room temperature and is stored at 2-8°C . It has a molecular weight of 265.15 .Applications De Recherche Scientifique
Photoinduced Tautomerization
Studies on 2-(1H-pyrazol-5-yl)pyridine derivatives, closely related to the query compound, reveal their ability to undergo photoinduced tautomerization. This phenomenon includes excited-state intramolecular and intermolecular proton transfers, providing insights into their photophysical properties and potential applications in developing photoswitchable materials (Vetokhina et al., 2012).
Metal Complexes Synthesis
Reactions of similar pyridine derivatives with RuCl3 and NiCl2/NiBr2 have led to the formation of metal complexes. These studies not only explore the coordination chemistry of these compounds but also their reactivity and potential applications in catalysis and biological studies (Omondi et al., 2018), (Nyamato et al., 2016).
Antioxidant Properties
A series of 6-substituted-2,4-dimethyl-3-pyridinols, incorporating structural motifs similar to the query compound, have been synthesized and evaluated for their antioxidant properties. This research provides a basis for developing new phenolic chain-breaking antioxidants with potential applications in pharmaceuticals and materials science (Wijtmans et al., 2004).
Polyheterocyclic Systems
Utilizing a precursor structurally related to the query compound, new polyheterocyclic ring systems have been synthesized. These compounds show potential for diverse applications, including materials science and drug development, due to their unique structural features and properties (Abdel‐Latif et al., 2019).
Hyperbranched Polyelectrolytes
Derivatives of pyridine, akin to the query compound, have been used to synthesize hyperbranched polyelectrolytes. This research highlights the potential of these compounds in creating new materials with applications in water purification, drug delivery systems, and as functional coatings (Monmoton et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-5-6-9(2)14(8)11-10(12)4-3-7-13-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADHFLDUJLSDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



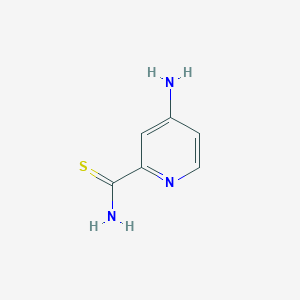
![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)
![[1-(2-Methoxyethyl)cyclopentyl]methanamine](/img/structure/B1528698.png)
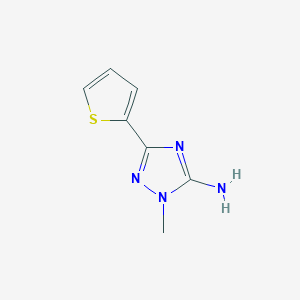
![2-[5-amino-3-(2-methylbutan-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1528702.png)
![5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1528703.png)
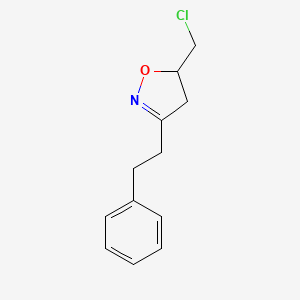
![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)
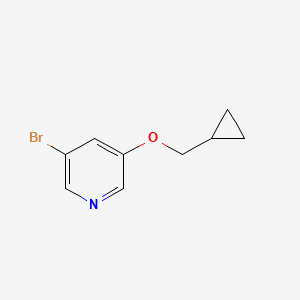
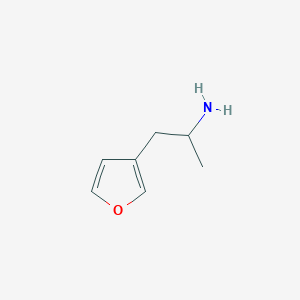
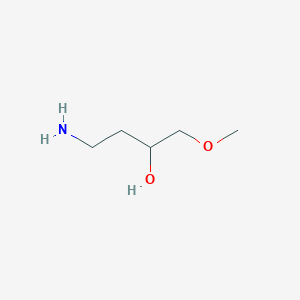
![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)
